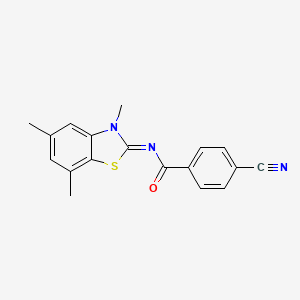
4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which ‘4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide’ is a part of, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthetic Methodologies and Derivative Development Researchers have developed various synthetic strategies and derivatives of related compounds, focusing on enhancing their application in medicinal chemistry and material science. For instance, Baheti et al. (2002) introduced a method for preparing 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, showcasing the compound's potential in synthesizing biologically active molecules (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002). Similarly, Smolii et al. (2001) elaborated on the stabilization of phosphonium ylides with a cyano group, leading to novel compounds that contribute to the development of materials with unique properties (O. B. Smolii, S. Panchishin, V. V. Pirozhenko, & B. S. Drach, 2001).
Anticancer and Biological Activities The pursuit of novel anticancer agents has led to the synthesis of indapamide derivatives, showing significant proapoptotic activity. Yılmaz et al. (2015) reported on derivatives demonstrating high activity against melanoma cell lines, indicating the therapeutic potential of benzothiazole compounds in cancer treatment (Ö. Yılmaz et al., 2015). Another study by Siddiqui et al. (2009) highlighted the anticonvulsant and anti-nociceptive properties of triazino[2,1-b][1,3]benzothiazole derivatives, emphasizing the benzothiazole scaffold's versatility in drug design (N. Siddiqui et al., 2009).
Chemical Sensing and Material Science Recent developments include the creation of fluorescent probes for detecting biological molecules. Yu et al. (2018) developed a benzothiazole-based probe for cysteine detection, showcasing its application in living cells and on test paper, demonstrating the compound's utility in biochemical sensing (Yuewen Yu et al., 2018). Moreover, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by Younes et al. (2020) for fluoride anion sensing illustrates the compound's role in developing new materials for environmental monitoring (E. A. Younes et al., 2020).
Antibacterial and Antimicrobial Applications Compounds synthesized from benzothiazole derivatives have shown promising antibacterial and antimicrobial properties. Studies like that by Obasi et al. (2017) on N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated significant activity against various bacterial strains, highlighting the compound's potential in addressing antibiotic resistance (L. N. Obasi et al., 2017).
Properties
IUPAC Name |
4-cyano-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-8-12(2)16-15(9-11)21(3)18(23-16)20-17(22)14-6-4-13(10-19)5-7-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCXAAZMQWVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

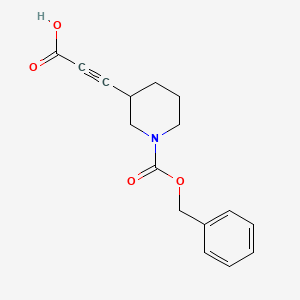
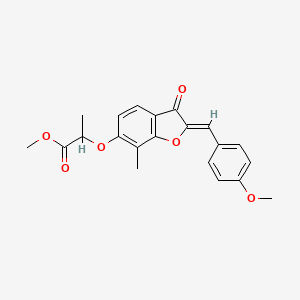
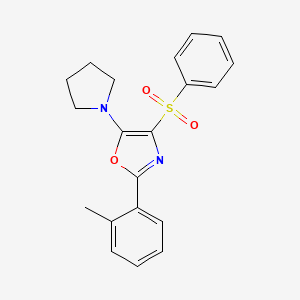
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
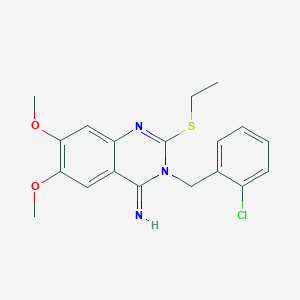
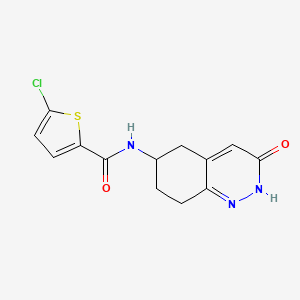
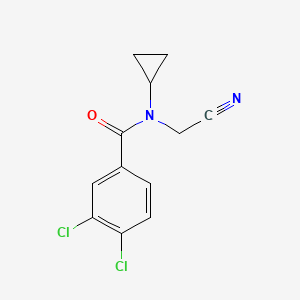
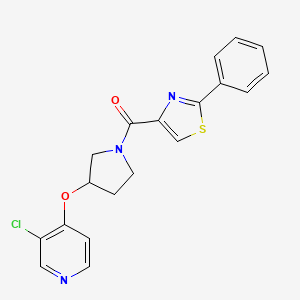
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
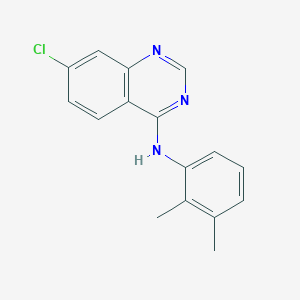
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
